44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol
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Overview
Description
44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol: is a complex organic compound characterized by a long polyether chain terminated with a nonylphenoxy group. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol typically involves the following steps:
Alkylation of Phenol: Nonylphenol is synthesized by the alkylation of phenol with nonene under acidic conditions.
Ethoxylation: The nonylphenol is then subjected to ethoxylation using ethylene oxide in the presence of a base catalyst, such as potassium hydroxide. This step involves the sequential addition of ethylene oxide units to the nonylphenol, forming the polyether chain.
Termination: The reaction is terminated by adding a suitable capping agent, such as a fatty alcohol, to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The process involves continuous monitoring and adjustment of reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the nonylphenoxy group, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the ether linkages, breaking them down into smaller alcohols and phenols.
Substitution: The nonylphenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: Smaller alcohols and phenols.
Substitution: Various substituted nonylphenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol is used as a surfactant in various reactions to enhance solubility and stabilize emulsions. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, this compound is utilized as a detergent to solubilize membrane proteins, facilitating their study and characterization. It is also used in the preparation of liposomes and other lipid-based delivery systems.
Medicine
In medicine, this compound is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry
Industrially, this compound is used in the formulation of cleaning agents, emulsifiers, and dispersants. Its surfactant properties make it valuable in the production of paints, coatings, and agricultural chemicals.
Mechanism of Action
The mechanism of action of 44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol primarily involves its surfactant properties. The nonylphenoxy group interacts with hydrophobic substances, while the polyether chain interacts with water, reducing surface tension and stabilizing emulsions. This dual interaction allows the compound to solubilize hydrophobic molecules in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol Ethoxylates: These compounds have shorter polyether chains and are commonly used as surfactants.
Octylphenol Ethoxylates: Similar in structure but with an octyl group instead of a nonyl group, these compounds also serve as surfactants.
Polyethylene Glycol: While not containing a phenoxy group, polyethylene glycol has similar polyether chains and is used in various applications as a surfactant and solubilizing agent.
Uniqueness
44-(Nonylphenoxy)-3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontanol is unique due to its long polyether chain, which provides enhanced solubility and emulsifying properties compared to shorter-chain analogs. This makes it particularly valuable in applications requiring high-performance surfactants.
Properties
CAS No. |
57321-10-5 |
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Molecular Formula |
C45H84O16 |
Molecular Weight |
881.1 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C45H84O16/c1-2-3-4-5-6-7-8-11-44-12-9-10-13-45(44)61-43-42-60-41-40-59-39-38-58-37-36-57-35-34-56-33-32-55-31-30-54-29-28-53-27-26-52-25-24-51-23-22-50-21-20-49-19-18-48-17-16-47-15-14-46/h9-10,12-13,46H,2-8,11,14-43H2,1H3 |
InChI Key |
AIVWIYIHAXBGHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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